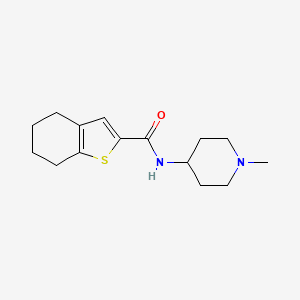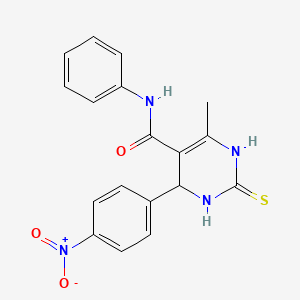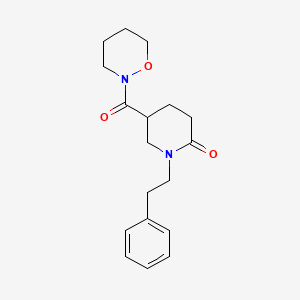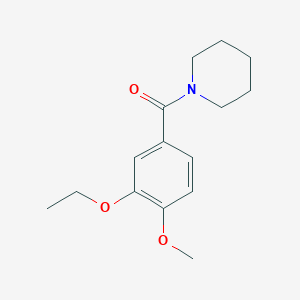
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide, commonly known as NTBI, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of NTBI is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. The nitro group in NTBI can undergo reduction to form nitroso and hydroxylamine derivatives, which can then react with cellular thiols and metal ions. These reactions can lead to the formation of adducts that can disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
NTBI has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NTBI has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
NTBI has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, NTBI has been found to be stable under various conditions, making it a useful tool for investigating the effects of nitroaromatic compounds on biological systems. However, NTBI also has some limitations. It has been found to be toxic to some cell types, and it can have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on NTBI. One area of interest is the development of NTBI-based prodrugs for cancer therapy. Additionally, further investigation is needed to fully understand the mechanism of action of NTBI and its effects on cellular processes. Finally, the potential use of NTBI as an antimicrobial agent warrants further investigation, particularly given the increasing prevalence of antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, NTBI is a nitroaromatic compound with potential applications in scientific research. It is easy to synthesize and has been found to have interesting biochemical and physiological effects. While there are some limitations to its use, NTBI has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of NTBI and its potential applications in cancer therapy and antimicrobial research.
合成法
The synthesis of NTBI involves the reaction of isophthalic acid with tetrahydrofuran and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
NTBI has been found to have potential applications in scientific research. It has been shown to have antimicrobial properties, and it has been used in studies to investigate the effects of nitroaromatic compounds on bacterial growth. Additionally, NTBI has been used in studies to investigate the role of nitroaromatic compounds in cancer therapy. It has been found to have potential as a prodrug that could be activated by enzymes present in cancer cells, leading to the release of toxic agents that could selectively kill cancer cells.
特性
IUPAC Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h7-9,15-16H,1-6,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRAKKODIDKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
